3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . This compound is related to the scaffold of thiazole derivatives, which have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of thiazole derivatives, including “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid”, has been achieved from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . This method also allows for the synthesis of derivatives with hydrazone fragments .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antioxidant Properties
3-amino thiophene-2-carboxamide derivatives, which could potentially include “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid”, have shown significant antioxidant activity . For example, one study found that these compounds exhibited inhibition activity of 62.0% compared to ascorbic acid .
Antibacterial Activity
Thiophene-2-carboxamide derivatives have also demonstrated antibacterial activity . In particular, one compound showed high activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” could potentially be used in the development of new semiconductor materials.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid” could potentially be used in the production of OLEDs.
Future Directions
Thiazole derivatives, including “3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid”, have shown diverse biological activities, making them promising candidates for the development of various drugs and biologically active agents . Future research could focus on exploring their potential applications in medicine and other fields, as well as optimizing their synthesis methods for large-scale production.
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, which this molecule is a part of, have been studied for their potential biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of potential effects .
Biochemical Pathways
It is known that thiophene derivatives can potentially influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the solubility of a compound in water and organic solvents can influence its bioavailability .
Result of Action
It is known that thiophene derivatives can exhibit a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHWTTMDKKXIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.